molecular formula C19H14N4O2S2 B3464906 1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3464906
M. Wt: 394.5 g/mol
InChI Key: GYBCPRRJPXWLGF-UHFFFAOYSA-N
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Description

1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step reactions. The synthetic routes often include:

    Condensation Reactions: These reactions are used to form the core heterocyclic structures.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the complex molecule.

    Oxidative Coupling: This step is crucial for forming the thiophene-2-carbonyl group.

    Tandem Reactions: These reactions help in the efficient formation of the thiourea linkage

Chemical Reactions Analysis

1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s heterocyclic structures make it a candidate for use in the development of new materials with specific electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect .

Comparison with Similar Compounds

1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c1-11-6-7-12(18-22-16-14(25-18)4-2-8-20-16)10-13(11)21-19(26)23-17(24)15-5-3-9-27-15/h2-10H,1H3,(H2,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBCPRRJPXWLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 2
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1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 3
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1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 4
1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 5
1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 6
1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA

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